molecular formula C20H24N6O B6461410 2-[5-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole CAS No. 2549051-57-0

2-[5-(1H-imidazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole

Cat. No.: B6461410
CAS No.: 2549051-57-0
M. Wt: 364.4 g/mol
InChI Key: KUDQKPULPDSUEE-UHFFFAOYSA-N
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Description

This compound features a benzodiazole core fused with an octahydropyrrolo[3,4-c]pyrrole scaffold and a 1H-imidazole-4-carbonyl substituent. The benzodiazole moiety is known for its role in modulating biological targets such as enzymes and receptors, while the octahydropyrrolo framework enhances structural rigidity and solubility.

Properties

IUPAC Name

1H-imidazol-5-yl-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O/c1-13(2)26-18-6-4-3-5-16(18)23-20(26)25-10-14-8-24(9-15(14)11-25)19(27)17-7-21-12-22-17/h3-7,12-15H,8-11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDQKPULPDSUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CN=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness arises from its hybrid architecture, combining benzodiazole, pyrrolidine, and imidazole functionalities. Below is a comparative analysis with key analogs:

Key Findings

Imidazole vs. Thiazole/Pyrazole/Oxazole Substitution :

  • The thiazole analog () exhibits strong antimicrobial activity, attributed to the sulfur atom’s electronegativity enhancing target binding. In contrast, the pyrazole variant () shows antioxidant properties due to its electron-rich aromatic system .
  • The oxazole derivative () may target enzymes like kinases, leveraging its planar structure for ATP-binding pocket interactions .

Benzodiazole Core Modifications :

  • Ethyl or methyl substitutions on the benzodiazole nitrogen (e.g., ) alter lipophilicity, affecting membrane permeability and metabolic stability .

Unique Pharmacological Profile of the Target Compound

The imidazole-4-carbonyl group distinguishes this compound from analogs, enabling dual hydrogen-bond donor/acceptor interactions.

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